molecular formula C8H8F2O2 B3361568 (2,5-Difluoro-4-methoxyphenyl)methanol CAS No. 922719-76-4

(2,5-Difluoro-4-methoxyphenyl)methanol

Cat. No.: B3361568
CAS No.: 922719-76-4
M. Wt: 174.14 g/mol
InChI Key: DUMATBCKIAZAJX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Difluoro-4-methoxyphenyl)methanol typically involves the reduction of (2,5-Difluoro-4-methoxyphenyl)methanone using suitable reducing agents. One common method is the reduction of the corresponding ketone using sodium borohydride (NaBH4) in methanol as a solvent . The reaction is carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. This method offers higher yields and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluoro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,5-Difluoro-4-methoxyphenyl)methanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific molecular targets . The methoxy group can also influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-Difluoro-4-methoxyphenyl)methanol is unique due to the presence of both fluorine and methoxy substituents on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs .

Properties

IUPAC Name

(2,5-difluoro-4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMATBCKIAZAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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